REACTION_CXSMILES
|
Cl.[Cl:2][CH2:3][C:4]1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=2)[O:7][C:8]=1[CH3:9].[OH-].[Na+]>O.ClCCl>[Cl:2][CH2:3][C:4]1[N:5]=[C:6]([C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([O:16][CH3:17])[CH:11]=2)[O:7][C:8]=1[CH3:9] |f:0.1,2.3|
|
Name
|
4-chloromethyl-2-(3-methoxyphenyl)-5-methyloxazole hydrochloride
|
Quantity
|
10.1 g
|
Type
|
reactant
|
Smiles
|
Cl.ClCC=1N=C(OC1C)C1=CC(=CC=C1)OC
|
Name
|
|
Quantity
|
45 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
With stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Subsequently, the phases were separated
|
Type
|
CONCENTRATION
|
Details
|
The organic phase was concentrated by distillation completely under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The remaining oil crystallized through
|
Type
|
ADDITION
|
Details
|
after the addition of seed crystals
|
Name
|
|
Type
|
|
Smiles
|
ClCC=1N=C(OC1C)C1=CC(=CC=C1)OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |